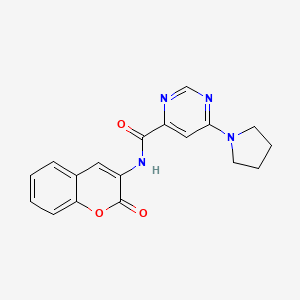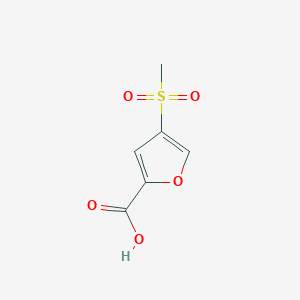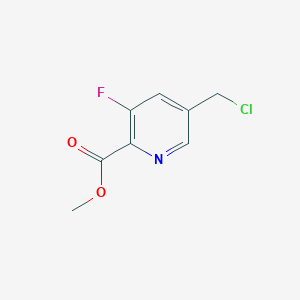![molecular formula C15H17NO2 B2559199 3-[(4-Etoxiphenoxi)metil]anilina CAS No. 1016729-14-8](/img/structure/B2559199.png)
3-[(4-Etoxiphenoxi)metil]anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Ethoxyphenoxy)methyl]aniline is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol . It is a derivative of aniline, featuring an ethoxyphenoxy group attached to the benzene ring through a methylene bridge. This compound is used in various chemical and industrial applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
3-[(4-Ethoxyphenoxy)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for “3-[(4-Ethoxyphenoxy)methyl]aniline” and similar compounds could involve their use in various applications, such as in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities . They could also be used in the preparation of diverse triarylmethanes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethoxyphenoxy)methyl]aniline typically involves the reaction of 4-ethoxyphenol with formaldehyde and aniline under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-ethoxyphenol is replaced by the aniline group via a methylene bridge. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of 3-[(4-Ethoxyphenoxy)methyl]aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is then purified through techniques such as recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Ethoxyphenoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives. Substitution reactions can result in halogenated or nitrated products .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxyaniline: Similar structure but lacks the phenoxy group.
3-Methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
4-Phenoxyaniline: Similar structure but without the ethoxy group.
Uniqueness
3-[(4-Ethoxyphenoxy)methyl]aniline is unique due to the presence of both the ethoxy and phenoxy groups, which confer distinct chemical and physical properties.
Propiedades
IUPAC Name |
3-[(4-ethoxyphenoxy)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-17-14-6-8-15(9-7-14)18-11-12-4-3-5-13(16)10-12/h3-10H,2,11,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGYXCHLOVFMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-(Thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559116.png)
![ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2559117.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2559119.png)


![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2559123.png)
![N-tert-butyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2559125.png)

![[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,4aS,6aS,6bS,9S,10S,11S,12aS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2559128.png)
![2-[3-(4-ethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2559129.png)
![3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[2-(3,4-DIMETHOXYPHENYL)ETHYL]AMINO}PROPANOIC ACID](/img/structure/B2559131.png)

![N-(butan-2-yl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2559135.png)
